molecular formula C14H12FNO4S B5709911 N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B5709911
M. Wt: 309.31 g/mol
InChI Key: UTOVQEMYRRADBL-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as F15599, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. F15599 belongs to the class of benzodioxine sulfonamides, which are known to have high affinity and selectivity for serotonin receptors.

Mechanism of Action

N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide acts as a partial agonist at the serotonin 5-HT1A receptor, which is a G protein-coupled receptor. The compound binds to the receptor and activates the intracellular signaling pathways, leading to the modulation of neurotransmitter release and neuronal activity. N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to increase the levels of serotonin and dopamine in certain brain regions, which are associated with the regulation of mood and emotions.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been found to have a range of biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been found to modulate the activity of certain neurotransmitter systems, such as the serotonin and dopamine systems.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for lab experiments, including its high affinity and selectivity for serotonin 5-HT1A receptors, which allows for the study of specific receptor-mediated effects. The compound is also relatively stable and can be easily synthesized in the laboratory. However, N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has some limitations, including its poor solubility in water, which can make it difficult to administer in certain experimental setups.

Future Directions

There are several potential future directions for the study of N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in combination with other compounds, such as antidepressants or antipsychotics, to determine if there are synergistic effects. Additionally, further studies are needed to explore the potential therapeutic applications of N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the formation of a key intermediate, which is then subjected to further reactions to yield the final product. The synthesis of N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex and multi-step process, requiring expertise in organic chemistry.

Scientific Research Applications

N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has shown promising results in preclinical studies for the treatment of depression, anxiety, and schizophrenia. N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been found to have high affinity and selectivity for serotonin 5-HT1A receptors, which are known to play a crucial role in the regulation of mood and emotions.

properties

IUPAC Name

N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-10-2-1-3-11(8-10)16-21(17,18)12-4-5-13-14(9-12)20-7-6-19-13/h1-5,8-9,16H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOVQEMYRRADBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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